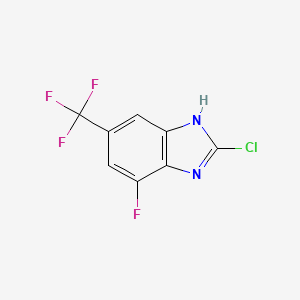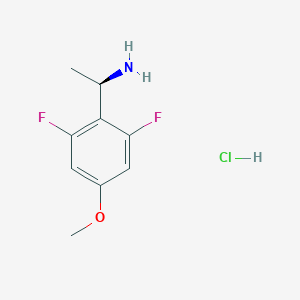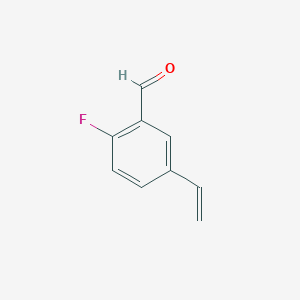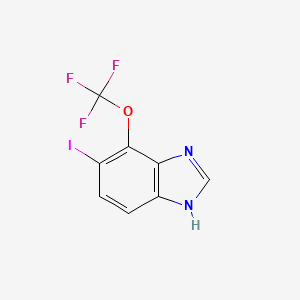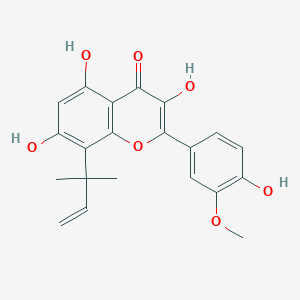
8-(1,1-Dimethyl-2-propenyl)-3'-methoxykaempferol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AKOS040762722: 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol , is a natural flavonoid compound. It is known for its robust antioxidant and anti-inflammatory properties, making it a valuable subject in the research of cardiovascular diseases, cancer, and neurodegenerative disorders.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves several steps, including the formation of the flavonoid backbone and the introduction of the dimethylpropenyl and methoxy groups. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale organic synthesis in a controlled environment to ensure high purity and yield. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality assurance.
化学反应分析
Types of Reactions: : 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are used under mild to moderate conditions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
Chemistry: : In chemistry, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is used as a model compound to study the behavior of flavonoids under different chemical conditions. It helps in understanding the reactivity and stability of flavonoid structures.
Biology: : Biologically, this compound is studied for its antioxidant and anti-inflammatory effects. It has shown potential in protecting cells from oxidative stress and reducing inflammation, which are critical in the prevention and treatment of various diseases.
Medicine: : In medicine, 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is researched for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for drug development.
Industry: : Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant benefits.
作用机制
The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: These include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway
相似化合物的比较
Similar Compounds
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the dimethylpropenyl and methoxy groups.
Quercetin: Another flavonoid with potent antioxidant activity, commonly found in many fruits and vegetables.
Myricetin: A flavonoid with strong antioxidant properties, often studied for its potential health benefits.
Uniqueness: : 8-(1,1-Dimethyl-2-propenyl)-3’-methoxykaempferol is unique due to its specific structural modifications, which enhance its bioavailability and potency compared to other flavonoids. The presence of the dimethylpropenyl group increases its lipophilicity, potentially improving its cellular uptake and efficacy .
属性
分子式 |
C21H20O7 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-5-21(2,3)16-13(24)9-12(23)15-17(25)18(26)19(28-20(15)16)10-6-7-11(22)14(8-10)27-4/h5-9,22-24,26H,1H2,2-4H3 |
InChI 键 |
BLDDYUBVDIKZAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


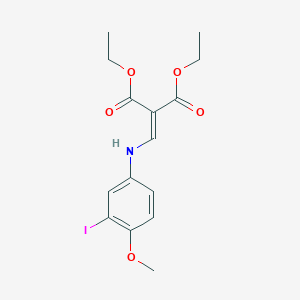
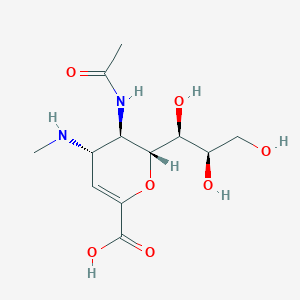


![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)
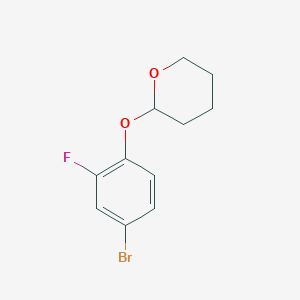
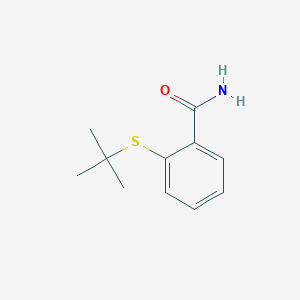
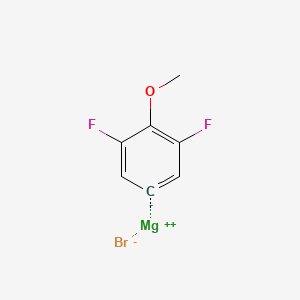
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
